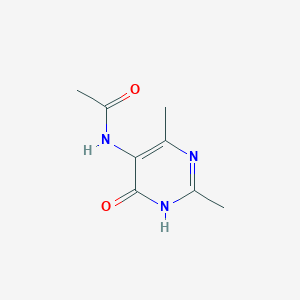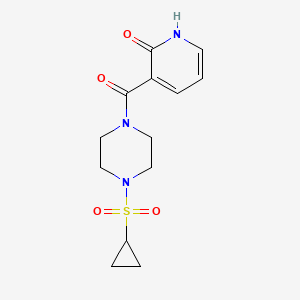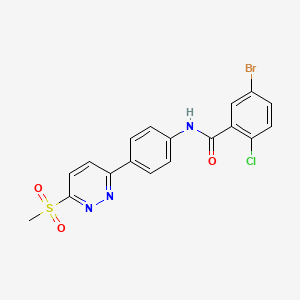![molecular formula C10H12N2O2 B2773956 3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one CAS No. 2200689-31-0](/img/structure/B2773956.png)
3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidin-2-one ring and a 6-methylpyridin-2-yl group . Pyrrolidin-2-one, also known as pyrrolidone, is a common scaffold in medicinal chemistry, and it’s used to obtain compounds for the treatment of various diseases . The 6-methylpyridin-2-yl group is a type of substituted pyridine, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidin-2-one ring, followed by the attachment of the 6-methylpyridin-2-yl group . The exact methods would depend on the specific reactions used and the starting materials.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidin-2-one ring and the 6-methylpyridin-2-yl group. The pyrrolidin-2-one ring is a five-membered ring with four carbon atoms and one nitrogen atom, and it has a carbonyl group (=O) attached to one of the carbon atoms . The 6-methylpyridin-2-yl group is a pyridine ring with a methyl group (-CH3) attached to the 6-position and is connected to the pyrrolidin-2-one ring via an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidin-2-one ring and the 6-methylpyridin-2-yl group could potentially undergo various chemical reactions, such as substitution, addition, or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Coordination Chemistry and Ligand Synthesis
Compounds with pyridinyl and pyrrolidinone groups have been extensively studied for their coordination chemistry and as ligands in synthesizing complex molecules. They play a significant role in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions, demonstrating their versatility in coordination chemistry and potential applications in materials science and biology (Halcrow, 2005).
Catalysis and Water Oxidation
Similar compounds are crucial in catalysis, including water oxidation, where they form part of the catalytic systems that facilitate the oxygen evolution reaction. This application is critical for energy conversion and storage technologies, particularly in developing efficient and sustainable solar fuels (Zong & Thummel, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(6-methylpyridin-2-yl)oxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-3-2-4-9(12-7)14-8-5-6-11-10(8)13/h2-4,8H,5-6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUONLKFYMOZMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Methylpyridin-2-yl)oxy]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Phenylmethoxycarbonyl-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B2773876.png)
![8-isobutyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773877.png)
![N-(2,5-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2773878.png)
![2-(((3-(4-Chloro-3-methylphenyl)-6-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2773879.png)

![(Z)-ethyl 2-(2-((5-nitrothiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773882.png)



![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(p-tolylthio)acetamide](/img/structure/B2773889.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-phenylbenzamide](/img/structure/B2773892.png)
